molecular formula C21H24N4OS B305616 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B305616
M. Wt: 380.5 g/mol
InChI Key: KZUMZQGLTCHNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not fully understood. However, studies have suggested that the compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has significant biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various animal models. It has also exhibited anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide in lab experiments include its high purity, good yields, and potential applications in various fields of research. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications for various diseases. Additionally, the compound's potential use as a diagnostic tool for cancer and other diseases should also be explored.
Conclusion:
In conclusion, 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method is efficient, and it has been evaluated for its anti-inflammatory, antioxidant, and anticancer properties. Although further studies are needed to fully understand its mechanism of action and potential therapeutic applications, the compound's potential as a diagnostic tool for cancer and other diseases should also be explored.

Synthesis Methods

The synthesis of 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves the reaction of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields the desired compound in good yields and high purity.

Scientific Research Applications

2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been evaluated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H24N4OS/c1-3-25-19(14-13-17-10-5-4-6-11-17)23-24-21(25)27-15-20(26)22-18-12-8-7-9-16(18)2/h4-12H,3,13-15H2,1-2H3,(H,22,26)

InChI Key

KZUMZQGLTCHNLU-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)CCC3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)CCC3=CC=CC=C3

Origin of Product

United States

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